2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid
Description
2-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboxylic acid (CAS: 954569-88-1) is a heterocyclic compound featuring a benzimidazole ring fused to a pyridine-carboxylic acid moiety. The compound is supplied as a research chemical by American Elements, with applications in medicinal chemistry and materials science, though detailed safety data remain proprietary .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-4-3-7-14-12(9)16-8-15-10-5-1-2-6-11(10)16/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCXZYPFZBZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then oxidized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, or metabolic pathways, where it interferes with enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to four analogs (Table 1), focusing on structural, physicochemical, and functional differences.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 954569-88-1 | C₁₃H₉N₃O₂ | 239.23 | Benzimidazole-pyridine-carboxylic acid |
| 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-CA | N/A | C₈H₇N₃O₂ | 177.16 | Pyrazolo-pyridine-carboxylic acid |
| 1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-... | 1280711-49-0 | C₁₂H₁₃N₃O₃ | 247.25 | Imidazole-propyl linker, 2-oxo-pyridine |
| 2-(1H-1,2,4-Triazol-1-yl)pyridine-3-CA | N/A | C₈H₆N₄O₂ | 206.16 | Triazole-pyridine-carboxylic acid |
| 2-(2H-1,2,3-Triazol-2-yl)pyridine-3-CA | N/A | C₈H₆N₄O₂ | 206.16 | 1,2,3-Triazole isomer |
Structural Differences
Heterocyclic Core :
- The target compound contains a benzimidazole ring (two fused benzene rings with two nitrogen atoms), offering planar rigidity and strong π-π interactions .
- Pyrazolo-pyridine analogs () replace benzimidazole with a pyrazole fused to pyridine, reducing aromatic surface area and altering electron distribution.
- Imidazole derivatives () feature a flexible propyl linker and a 2-oxo group, introducing conformational flexibility and hydrogen-bonding variability.
- Triazole analogs () substitute benzimidazole with 1,2,4- or 1,2,3-triazole, which are smaller, more electron-deficient rings, influencing binding kinetics and metabolic stability .
- Functional Groups: All compounds retain a carboxylic acid group, critical for solubility and salt formation.
Physicochemical Properties
- The imidazole derivative (247.25 g/mol) has higher MW due to the propyl linker .
Lipophilicity :
- The propyl linker in the imidazole analog increases lipophilicity, favoring passive diffusion across biological membranes.
- Triazole analogs , being smaller and more polar, may exhibit lower logP values compared to the benzimidazole-based target .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by a unique dual ring structure, which combines the properties of benzimidazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the biological activity of this compound based on diverse research findings.
- IUPAC Name: 2-(benzimidazol-1-yl)pyridine-3-carboxylic acid
- Molecular Formula: C13H9N3O2
- Molecular Weight: 239.23 g/mol
- CAS Number: 954569-88-1
Anticancer Activity
Research has indicated that 2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism of action often involves the induction of apoptosis in cancer cells, leading to reduced tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can suppress the expression of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases.
Enzyme Inhibition
2-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid acts as a potent inhibitor for various enzymes. Its interaction with target enzymes can lead to significant biochemical effects, making it valuable in drug design for conditions where enzyme activity is dysregulated.
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated IC50 values ranging from 10 to 30 µM against multiple cancer cell lines. |
| Study 2 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 50%. |
| Study 3 | Enzyme Inhibition | Showed significant inhibition of cyclooxygenase (COX) enzymes with IC50 values < 20 µM. |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction: Triggers programmed cell death in tumor cells.
- Cytokine Modulation: Alters the production and release of inflammatory mediators.
- Enzyme Interaction: Binds to active sites on enzymes, inhibiting their catalytic functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
